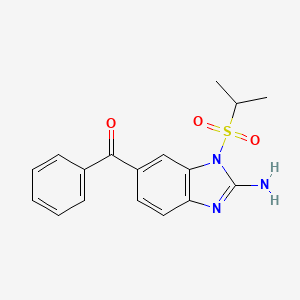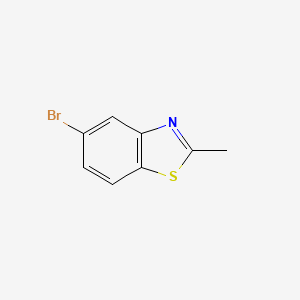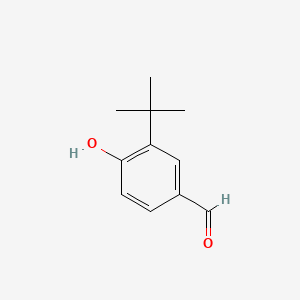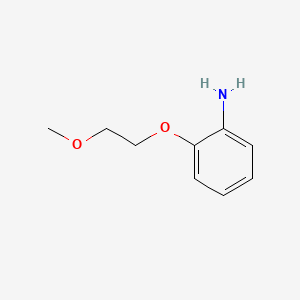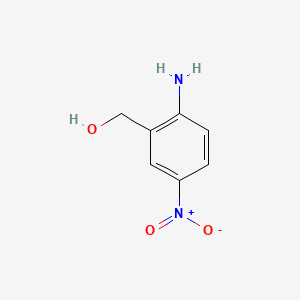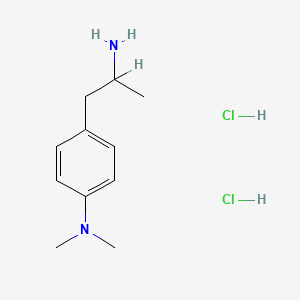
4-(2-アミノプロピル)-N,N-ジメチルアニリン二塩酸塩
説明
4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride, also known as 4-AP, is a chemical compound that has been used in scientific research for several decades. It is a potent potassium channel blocker that has been shown to have a variety of effects on the nervous system. In
科学的研究の応用
分析化学
4-(2-アミノプロピル)-N,N-ジメチルアニリン二塩酸塩: は、特に質量分析法における分析用標準物質として使用されます . 高純度と安定性により、物質の正確な検出と定量が不可欠な法医学の分野に適しています。
医学
医療分野では、この化合物の誘導体が潜在的な治療効果について研究されています。 化合物自体はヒトまたは動物の目的で使用されていませんが、構造アナログは薬理学的調査のために合成される可能性があります .
生化学
生化学的には、4-(2-アミノプロピル)-N,N-ジメチルアニリン二塩酸塩は、生物系と相互作用できる化合物を合成するためのビルディングブロックとして役立ちます。 これは、アンフェタミンとその誘導体を含む研究において特に重要であり、これらの化合物は生化学的に重要な意味を持っています .
薬理学
薬理学的に、この化合物はセロトニン受容体のアゴニストを合成するための前駆体です。 これらのアゴニストは、セロトニン不均衡に関連する障害を理解し、潜在的に治療するために不可欠です .
有機合成
有機合成では、4-(2-アミノプロピル)-N,N-ジメチルアニリン二塩酸塩は貴重な中間体です。 これは、高導電性の有機無機ハイブリッドポリマー電解質などの特定の機能を持つ複雑な分子を作成するために使用できます .
材料科学
この化合物は、材料科学、特に膜や他のポリマー材料の製造に使用されるJeffamine® ED-2003などの機能性材料の合成に用途があります .
法化学
明確な化学構造のため、さまざまなサンプル中の化学物質を特定および分析するために、法化学の標準として使用されます .
パフォーマンス向上薬研究
この化合物は、パフォーマンス向上薬の研究にも関連しています。 その構造特性により、生物学的サンプル中のそのような物質を検出するための分析方法を開発できます .
作用機序
Target of Action
The primary target of 4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride, also known as Hydroxyamphetamine, is the adrenergic nerve terminals. It acts as an indirect sympathomimetic agent . The compound is primarily used in eye drops for diagnostic purposes, specifically for the diagnosis of Horner’s syndrome, which is characterized by nerve lesions .
Mode of Action
Hydroxyamphetamine causes the release of norepinephrine from adrenergic nerve terminals, resulting in mydriasis (pupil dilation) . This interaction with its targets leads to changes in the eye, specifically dilation of the pupil, which is useful for diagnostic tests .
Biochemical Pathways
The affected biochemical pathway involves the release of norepinephrine from adrenergic nerve terminals . This release of norepinephrine leads to mydriasis, which is the downstream effect of this pathway .
Pharmacokinetics
The compound is intended for local use only, specifically for ophthalmic use . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties are localized to the site of application . The impact on bioavailability is also localized to the site of application .
Result of Action
The result of the compound’s action is the dilation of the pupil (mydriasis), which is useful for diagnostic tests . This allows for a better examination of the back of the eye .
Action Environment
The action of the compound is influenced by the environment in which it is used. As it is intended for local use only, specifically for ophthalmic use , the environment of the eye can influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of monoamines. The interaction with MAO can influence the levels of neurotransmitters in the brain, thereby affecting mood and behavior . Additionally, 4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride can bind to serotonin receptors, impacting serotonin signaling pathways .
Cellular Effects
The effects of 4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the cAMP signaling pathway, which plays a crucial role in regulating cellular responses to hormones and other extracellular signals . Furthermore, 4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride can alter gene expression by interacting with transcription factors, leading to changes in the production of specific proteins .
Molecular Mechanism
At the molecular level, 4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. For instance, it acts as an agonist at serotonin receptors, enhancing serotonin signaling . Additionally, it can inhibit the activity of certain enzymes, such as MAO, thereby increasing the levels of monoamines in the brain . These interactions can result in significant changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
The effects of 4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to changes in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride vary with different dosages in animal models. At low doses, it can enhance neurotransmitter signaling and improve cognitive function . At high doses, it can lead to toxic effects, such as neurotoxicity and behavioral changes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects .
Metabolic Pathways
4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can also affect metabolic flux and alter the levels of various metabolites in the body . These interactions can have significant implications for its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by monoamine transporters, which facilitate its uptake into neurons . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of 4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride is crucial for its activity and function. It can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . For example, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production .
特性
IUPAC Name |
4-(2-aminopropyl)-N,N-dimethylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-9(12)8-10-4-6-11(7-5-10)13(2)3;;/h4-7,9H,8,12H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQNCALMMPMUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N(C)C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971272 | |
| Record name | 4-(2-Aminopropyl)-N,N-dimethylaniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55875-55-3 | |
| Record name | Phenethylamine, 4-dimethylamino-alpha-methyl-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055875553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Aminopropyl)-N,N-dimethylaniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







